molecular formula C41H60N12O7 B11936223 Bz-nLKRR-AMC

Bz-nLKRR-AMC

Cat. No.: B11936223
M. Wt: 833.0 g/mol
InChI Key: ZUUCMPDQKAVAPM-YDPTYEFTSA-N
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Description

Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC) is a synthetic peptide substrate used primarily in biochemical assays. It is particularly known for its application in studying the activity of viral proteases, such as those from dengue and yellow fever viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin involves multiple steps, starting from the individual amino acids. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis .

Industrial Production Methods

Industrial production of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions when used as a substrate in protease assays. The peptide bond between arginine and 7-amino-4-methylcoumarin is cleaved by specific proteases, releasing the fluorescent 7-amino-4-methylcoumarin .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which is a fluorescent compound used to quantify protease activity .

Mechanism of Action

The mechanism of action of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the bond between arginine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be quantified to measure protease activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin is unique due to its high specificity and efficiency as a substrate for dengue and yellow fever virus proteases. Its kcat/Km value for the dengue virus type 4 enzyme is over 800 times higher than that of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin, making it a superior choice for studying these viral proteases .

Properties

Molecular Formula

C41H60N12O7

Molecular Weight

833.0 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide

InChI

InChI=1S/C41H60N12O7/c1-3-4-14-29(50-36(56)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)52-31(16-10-21-48-40(44)45)39(59)53(32(35(43)55)17-11-22-49-41(46)47)27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H2,43,55)(H,50,56)(H,51,57)(H,52,58)(H4,44,45,48)(H4,46,47,49)/t29-,30-,31-,32-/m0/s1

InChI Key

ZUUCMPDQKAVAPM-YDPTYEFTSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CCCN=C(N)N)C(=O)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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